2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-2-11-8(9(12)13)6-5-16(14,15)4-3-7(6)10-11/h2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRLXHWIHMDXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CS(=O)(=O)CCC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows these key stages:
- Formation of pyrazole precursor : Starting from substituted pyrazoles such as 5-aminopyrazole or ethyl 5-acetyl-1H-pyrazole-3-carboxylate derivatives.
- Ring closure to form thiopyrano ring : Incorporation of sulfur and formation of the thiopyrano fused ring system.
- Oxidation to dioxo derivatives : Conversion of sulfur to sulfone (5,5-dioxo) functionalities.
- Introduction of carboxylic acid group : Hydrolysis or direct synthesis of the carboxylic acid moiety.
Preparation of Pyrazole Precursors
A key intermediate, ethyl 5-acetyl-1H-pyrazole-3-carboxylate, is prepared through a solvent-free or eco-friendly aqueous process, which enhances yield and reduces environmental impact:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Potassium tert-butoxide added to 3,3-dimethoxybutane-2-one in toluene at 5-10°C | Formation of potassium (Z)-1-ethoxy-5,5-dimethoxy-1,4-dioxohex-2-en-2-olate intermediate | 180 g isolated |
| 2 | Addition of diethyl oxalate at 10-15°C, stirring for 4 h | Formation of ethyl 5-acetyl-1H-pyrazole-3-carboxylate | 95 g isolated |
| 3 | Hydrazine monohydrochloride in water at 5-10°C | Cyclization to pyrazole ring | - |
| 4 | Hydrolysis with aqueous sodium hydroxide in tetrahydrofuran at 10-15°C | Conversion to 5-acetyl-1H-pyrazole-3-carboxylic acid | - |
This process avoids organic solvents in some steps and uses water as a green solvent, simplifying isolation and reducing cost.
Formation of the Thiopyrano Ring
The thiopyrano ring is formed via cyclization reactions involving sulfur-containing reagents and pyrazole derivatives. Literature reports the use of multi-component reactions involving 5-aminopyrazole derivatives, aldehydes, and thiopyran-dione compounds under acidic conditions:
A typical method uses a three-component reaction of 5-aminopyrazole, aryl aldehydes, and 2H-thiopyran-3,5(4H,6H)-dione in glacial acetic acid with ammonium acetate as a catalyst. This yields fused thiopyrano-pyrazole derivatives.
The reaction mechanism involves Michael addition, cyclization, and dehydration steps leading to the fused heterocyclic system.
Oxidation to 5,5-Dioxo Derivatives
The oxidation of the sulfur atom in the thiopyrano ring to sulfone (dioxo) is typically achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. This step is crucial to obtain the 5,5-dioxo functionality characteristic of the target compound.
Summary Table of Preparation Steps
Research Findings and Optimization
Eco-friendly solvent usage : The process using water as a solvent for hydrazine addition and hydrolysis reduces environmental impact and simplifies isolation.
Multi-component reactions : The use of multi-component reactions in glacial acetic acid with ammonium acetate catalyst provides efficient cyclization to the fused thiopyrano-pyrazole core.
Effect of substituents : Electron-withdrawing groups on aldehydes increase electrophilicity and improve yields in ring closure steps, while electron-donating groups decrease yields.
Temperature control : Maintaining low temperatures (5-15°C) during sensitive steps such as hydrazine addition and hydrolysis prevents side reactions and improves purity.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications, including as an antiproliferative agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur atom and pyrazole ring play crucial roles in its biological activity, allowing it to interact with enzymes and receptors involved in various cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs differ in substituents, oxidation states, and heteroatoms, impacting physicochemical properties:
*Estimated based on sulfone and carboxylic acid contributions.
Key Observations
Sulfone vs. Thioether : The target’s 5,5-dioxo group (sulfone) increases polarity and reduces lipophilicity (lower LogP) compared to thioether analogs. This enhances aqueous solubility but may limit membrane permeability .
Substituent Effects :
- Ethyl (target) : Balances moderate lipophilicity with steric effects.
- Isopropyl : Higher LogP (2.1) due to branched alkyl chain; may improve CNS penetration but reduce solubility.
- Methyl : Smaller substituent improves solubility but offers fewer steric interactions.
Heteroatom in Ring: Pyrano analogs (oxygen) in exhibit lower molecular weights and altered electronic profiles compared to thiopyrano derivatives.
Carboxylic Acid vs. Ester : The target’s free carboxylic acid enables ionic interactions and salt formation, while esters (e.g., ) are more lipophilic and metabolically stable.
Biological Activity
2-Ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, antimicrobial, and other pharmacological effects.
- Chemical Formula: C8H13N3O2S
- Molecular Weight: 215.28 g/mol
- CAS Number: 1782511-91-4
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds related to the pyrazole structure have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone which achieved 76% inhibition at 1 µM .
Table 1: Inhibitory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Dexamethasone | 76 | 86 | 1 |
| Compound A | 85 | 93 | 10 |
| Compound B | 61 | 76 | 10 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. Studies show that these compounds can inhibit various bacterial strains and fungi. For example, certain derivatives were tested against Mycobacterium tuberculosis and exhibited significant activity with an IC50 comparable to standard antibiotics .
Table 2: Antimicrobial Efficacy of Selected Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound A | E. coli | 40 |
| Compound B | Bacillus subtilis | 40 |
| Rifampin | M. tuberculosis | 0.25 |
Other Biological Activities
Beyond anti-inflammatory and antimicrobial effects, pyrazole derivatives have also been investigated for their potential as monoamine oxidase B (MAO-B) inhibitors, which are relevant in treating neurodegenerative diseases. Some compounds showed significant inhibition against both MAO-A and MAO-B isoforms .
Case Studies
- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that several compounds exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .
- Antimicrobial Screening : Another study focused on the synthesis of pyrazole derivatives aimed at treating tuberculosis. The compounds were screened against Mycobacterium tuberculosis strain H37Rv, with some showing up to 98% inhibition , highlighting their potential as effective antimicrobials .
Q & A
Q. Table 1: Hypothetical Reaction Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol-water, 80°C, 12h | 78 | 95 |
| Acetonitrile, reflux, 8h | 65 | 88 |
| Catalyst: H₂SO₄ (vs. NaHSO₄) | 52 | 82 |
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on analogous pyrazole-thiopyrano derivatives. For example, the ethyl group (δ ~1.2 ppm, triplet; δ ~4.1 ppm, quartet) and carboxylic acid proton (δ ~12-14 ppm, broad) .
- FT-IR : Confirm carbonyl (5,5-dioxo: ~1700 cm⁻¹) and carboxylic acid (O-H stretch: ~2500-3300 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₃N₂O₄S: 281.06) .
Q. Table 2: Hypothetical NMR Assignments
| Proton/Group | δ (ppm) | Multiplicity |
|---|---|---|
| Ethyl (-CH₂CH₃) | 1.2 | Triplet |
| Thiopyrano-CH₂ | 2.8-3.2 | Multiplet |
| Pyrazole-CH | 6.5 | Singlet |
| Carboxylic acid (-COOH) | 12.8 | Broad |
Advanced: How can crystallographic data resolve ambiguities in the compound’s conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is critical . Key steps:
Grow crystals via slow evaporation (e.g., DMSO/water).
Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
Solve structures using direct methods (SHELXS) and refine with SHELXL (R-factor < 0.05).
Validate hydrogen bonding (e.g., carboxylic acid dimerization) and thiopyrano ring puckering .
Q. Table 3: Hypothetical Crystallographic Refinement Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.042 |
| Bond length (C=O) | 1.21 Å |
| Dihedral angle (pyrazole) | 2.5° deviation |
Advanced: How to address discrepancies between experimental and computational NMR data?
Methodological Answer:
Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Compare with experimental data .
Identify solvent effects (e.g., DMSO vs. CDCl₃) using the IEFPCM model.
Check for tautomerism (e.g., keto-enol forms in the thiopyrano ring) via variable-temperature NMR.
Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced: What strategies are effective for studying its pharmacological potential?
Methodological Answer:
In vitro assays : Screen for anti-inflammatory activity via COX-2 inhibition (IC₅₀ determination) .
Structure-activity relationships (SAR) : Modify the ethyl or carboxylic acid groups and test against analogs.
ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., PAINS filters) .
Q. Table 4: Hypothetical Pharmacological Data
| Derivative | COX-2 IC₅₀ (µM) | LogP |
|---|---|---|
| Parent compound | 12.3 | 1.8 |
| Ethyl → Methyl substitution | 8.7 | 1.2 |
| Carboxylic acid → Amide | 23.5 | 0.9 |
Basic: How to ensure compound stability during storage?
Methodological Answer:
- Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation .
- Monitor degradation via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .
- Avoid prolonged exposure to moisture or light, which may hydrolyze the dioxo group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
